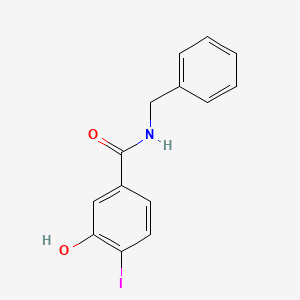

N-benzyl-3-hydroxy-4-iodobenzamide

CAS No.:

Cat. No.: VC13572434

Molecular Formula: C14H12INO2

Molecular Weight: 353.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12INO2 |

|---|---|

| Molecular Weight | 353.15 g/mol |

| IUPAC Name | N-benzyl-3-hydroxy-4-iodobenzamide |

| Standard InChI | InChI=1S/C14H12INO2/c15-12-7-6-11(8-13(12)17)14(18)16-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,18) |

| Standard InChI Key | UBIAGFAEHKBMPA-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)I)O |

| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)I)O |

Introduction

Structural and Molecular Characteristics

N-Benzyl-3-hydroxy-4-iodobenzamide (C₁₄H₁₂INO₂) features a molecular weight of 385.16 g/mol, derived from its benzamide backbone modified with a benzyl group, hydroxy (-OH), and iodo (-I) substituents. The iodine atom at the para position relative to the amide group introduces significant steric and electronic effects, influencing both reactivity and intermolecular interactions . The ortho hydroxy group enhances hydrogen-bonding potential, which may impact crystallinity and solubility .

Table 1: Comparative Molecular Properties of Halogenated Benzamides

Synthetic Methodologies

Quaternary Ammonium Salt Intermediate Route

Adapting protocols from N-benzyl-3-piperidinol synthesis , a plausible route involves:

-

Reaction of 3-hydroxy-4-iodobenzoic acid with benzylamine to form the corresponding benzamide via coupling reagents.

-

Benzylation using benzyl chloride under reflux conditions, analogous to the formation of quaternary ammonium salts in piperidinol synthesis .

-

Catalytic hydrogenation with a nickel-based catalyst (3–5 atm H₂) to reduce intermediates or remove protecting groups .

Key Reaction Parameters

-

Solvent: Toluene or ethanol for solubility and reflux stability .

-

Catalyst: Nickel-based systems (e.g., Raney nickel) for selective hydrogenation .

-

Temperature: 70–110°C to balance reaction rate and byproduct formation .

Radical Cyclization Approaches

Bu₃SnH-mediated radical reactions of iodobenzamides could enable macrocycle formation or aryl-aryl coupling. For example, treating 3-hydroxy-4-iodo-N-benzylbenzamide with tributyltin hydride may induce intramolecular cyclization or intermolecular dimerization, depending on reaction conditions .

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted low aqueous solubility due to the hydrophobic benzyl and iodo groups. Enhanced solubility in polar aprotic solvents (e.g., DMSO, DMF) is likely .

-

Stability: Susceptible to photodehalogenation (iodine loss under UV light) and oxidation of the hydroxy group. Storage under inert atmosphere and low-temperature conditions is advised .

Spectroscopic Signatures

-

NMR: The iodo substituent induces deshielding of adjacent protons (δ 7.5–8.5 ppm for aromatic H). The hydroxy proton may appear as a broad singlet (δ 5–6 ppm) .

-

Mass Spectrometry: Characteristic isotopic pattern from iodine (m/z 127) and molecular ion peak at m/z 385 .

Reactivity and Functional Applications

Metabolic Pathways

Phase I metabolism, as observed in CJ-036878 (a related benzamide) , may involve:

-

Aliphatic hydroxylation at the benzyl group.

-

Aromatic hydroxylation at unsubstituted positions.

Table 2: Predicted Cytochrome P450 Interactions

| Enzyme | Role in Metabolism | Contribution |

|---|---|---|

| CYP3A4 | Primary oxidative catalyst | ~70% |

| CYP2D6 | Secondary hydroxylation | ~15% |

| CYP1A2 | Minor pathway | <10% |

Analytical Characterization Techniques

Chromatographic Methods

-

HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

-

LC-MS/MS: High-resolution mass spectrometry for metabolite identification .

Crystallography

Single-crystal X-ray diffraction could resolve the planar benzamide core and dihedral angles between substituents, though crystallinity may be hindered by the flexible benzyl group .

Industrial and Research Considerations

Scalability Challenges

-

Iodine Handling: Requires specialized equipment to mitigate corrosive byproducts .

-

Catalyst Recovery: Nickel-based catalysts necessitate filtration and recycling to reduce costs .

Environmental Impact

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume